molecular formula C15H19ClN2O3 B14691769 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(phenacyl)-, hydrochloride CAS No. 23804-95-7

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(phenacyl)-, hydrochloride

Katalognummer: B14691769
CAS-Nummer: 23804-95-7
Molekulargewicht: 310.77 g/mol
InChI-Schlüssel: BNJFPSSQAVTSAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxa-3,8-diazaspiro(45)decan-2-one, 8-(phenacyl)-, hydrochloride is a chemical compound with the molecular formula C14H18ClN3O2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(phenacyl)-, hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the introduction of the phenacyl group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(phenacyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(phenacyl)-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(phenacyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one hydrochloride
  • 1-Oxa-3,8-diazaspiro(4.5)decan-2-one hydrochloride
  • 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro(4.5)decan-2-one

Uniqueness

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(phenacyl)-, hydrochloride is unique due to its specific spiro structure and the presence of the phenacyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

23804-95-7

Molekularformel

C15H19ClN2O3

Molekulargewicht

310.77 g/mol

IUPAC-Name

8-phenacyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride

InChI

InChI=1S/C15H18N2O3.ClH/c18-13(12-4-2-1-3-5-12)10-17-8-6-15(7-9-17)11-16-14(19)20-15;/h1-5H,6-11H2,(H,16,19);1H

InChI-Schlüssel

BNJFPSSQAVTSAO-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC12CNC(=O)O2)CC(=O)C3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.